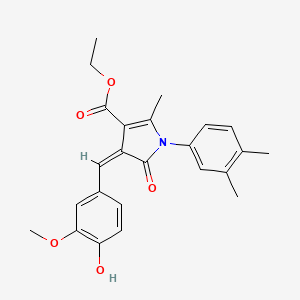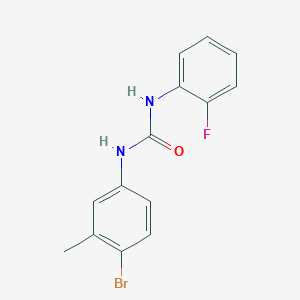![molecular formula C15H20N2O2 B5207923 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], also known as 8-Nitrospirolin, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-anxiety effects.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that this compound may exhibit its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential use of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of acetic anhydride. This reaction results in the formation of 8-nitro-2-phenyl-1,2,3,4-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], which is then further treated with methyl iodide to obtain 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane].
Aplicaciones Científicas De Investigación
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-anxiety effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-methyl-8-nitrospiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-15(6-2-3-7-15)16-10-12-8-13(17(18)19)4-5-14(11)12/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJWWKKHMRXOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)NCC3=C1C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5663495 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
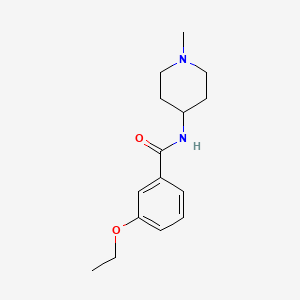
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
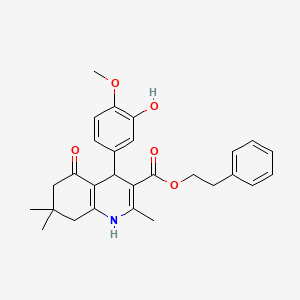
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)
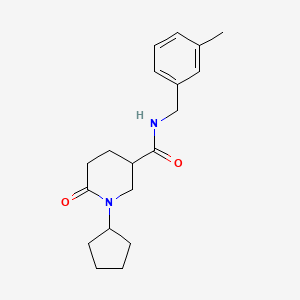
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
